molecular formula C26H31N3O3S2 B2647722 4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 361478-98-0

4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2647722
CAS No.: 361478-98-0
M. Wt: 497.67
InChI Key: GAEKSCCUTFRYCQ-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a naphthothiazole moiety and a bis(2-methylpropyl)sulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the naphthothiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and 2-bromo-1-naphthaldehyde under acidic conditions. The resulting naphthothiazole is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The bis(2-methylpropyl)sulfamoyl group is introduced through a sulfonation reaction, where the benzamide derivative is treated with bis(2-methylpropyl)sulfonyl chloride in the presence of a base such as triethylamine. The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthothiazole moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methylpropyl)sulfamoyl]-N-phenylbenzamide: Similar structure but lacks the naphthothiazole moiety.

    N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide: Similar structure but lacks the bis(2-methylpropyl)sulfamoyl group.

    4-[bis(2-methylpropyl)sulfamoyl]-N-(2-thiazolyl)benzamide: Similar structure but contains a thiazole ring instead of the naphthothiazole moiety.

Uniqueness

4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to the presence of both the naphthothiazole moiety and the bis(2-methylpropyl)sulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S2/c1-17(2)15-29(16-18(3)4)34(31,32)21-12-9-20(10-13-21)25(30)28-26-27-24-22-8-6-5-7-19(22)11-14-23(24)33-26/h5-10,12-13,17-18H,11,14-16H2,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEKSCCUTFRYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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